Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate
Description
Ethyl (2,5-dimethylphenyl)aminoacetate is a substituted oxamic acid ester with the molecular formula C₁₂H₁₅NO₃ and an approximate molecular weight of 237.26 g/mol. This compound features a 2,5-dimethylphenyl group attached to an oxoacetate backbone via an amino linkage.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSSXRVTDMNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,5-dimethylphenyl)aminoacetate typically involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of ethyl (2,5-dimethylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dimethylphenyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .
Scientific Research Applications
Ethyl (2,5-dimethylphenyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
a) Ethyl (2,6-Dimethylphenyl)aminoacetate
b) (3,5-Dimethylphenyl)aminoacetic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- Key Differences : The free carboxylic acid group (vs. an ethyl ester) increases polarity and hydrogen-bonding capacity, making it suitable for crystallization studies .
Functional Group Modifications
a) Ethyl (2-Methoxyphenyl)aminoacetate
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Key Differences : Replacement of methyl with methoxy groups introduces electron-donating effects, stabilizing resonance structures. This compound is a key intermediate in synthesizing indolin-2-one derivatives with reported antitumor activity .
- Synthesis : Produced via nucleophilic acyl substitution using ethyl chlorooxalate and 2-methoxyaniline .
b) Ethyl 2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 298.32 g/mol
Structural Analogues with Bioactivity
a) Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate
b) N-{4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}acetamide
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- Key Differences : The oxazole moiety enhances metabolic stability, making it a candidate for kinase inhibition studies .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | References |
|---|---|---|---|---|---|
| Ethyl (2,5-dimethylphenyl)aminoacetate | C₁₂H₁₅NO₃ | 237.26 | 2,5-dimethylphenyl | Antimicrobial intermediates | |
| Ethyl (2,6-dimethylphenyl)aminoacetate | C₁₂H₁₅NO₃ | 237.26 | 2,6-dimethylphenyl | MOF synthesis | |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | 2-methoxyphenyl | Antitumor intermediates |
Biological Activity
Ethyl (2,5-dimethylphenyl)aminoacetate, with the molecular formula C12H15N3O3, is a compound that has garnered attention for its diverse biological activities. This compound is part of a broader class of substituted phenylamines and has been studied for its potential applications in medicinal chemistry and agriculture. Its unique structure, which includes an ethyl group, an amine functional group attached to a dimethylphenyl moiety, and an oxoacetate group, enhances its biological activity.
Antimicrobial Properties
Ethyl (2,5-dimethylphenyl)aminoacetate exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it is effective against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound has been utilized in the synthesis of N-2,5-Dimethylphenylthioureido acid derivatives, which have shown promising results against methicillin-resistant strains and vancomycin-resistant enterococci .
Case Study: Antimicrobial Activity
A study focused on the synthesis of thiazole derivatives highlighted that compounds derived from ethyl (2,5-dimethylphenyl)aminoacetate demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. Notably, one derivative exhibited greater efficacy than fluconazole against Candida auris, indicating its potential as a novel antimicrobial candidate .
Anticancer Activity
The anticancer potential of ethyl (2,5-dimethylphenyl)aminoacetate has also been explored. In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives showed selective cytotoxicity. For instance, modifications to the thiazole structure enhanced anticancer activity significantly in Caco-2 cells compared to A549 cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Viability Reduction (%) | Significance (p-value) |
|---|---|---|---|
| Compound 1 | A549 | 39.8% | <0.001 |
| Compound 2 | Caco-2 | 31.9% | 0.004 |
| Compound 3 | Caco-2 | 20.6% | <0.001 |
The biological activity of ethyl (2,5-dimethylphenyl)aminoacetate is attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The presence of the oxo group allows for potential interactions with enzymes or receptors that may lead to inhibition or activation of specific metabolic pathways. The compound's structural features enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Applications in Drug Synthesis
Ethyl (2,5-dimethylphenyl)aminoacetate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is notably involved in the production of Spirotetramat, an insecticide used in agriculture, and Edoxaban, a direct oral anticoagulant used for stroke prevention and treatment of venous thromboembolism .
Table 2: Applications in Drug Synthesis
| Application | Compound | Role |
|---|---|---|
| Spirotetramat | Insecticide | Intermediate |
| Edoxaban | Anticoagulant | Purification process |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
